molecular formula C6H11ClN4S B1523732 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1258639-59-6

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B1523732
M. Wt: 206.7 g/mol
InChI Key: HDRIQDOGQZLZCR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key characteristics .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in a molecule and the lengths and types of chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be found in chemical databases .

Scientific Research Applications

Synthesis and Spectral Features

Triazole compounds, including derivatives similar to the specified chemical, are significant in organic chemistry due to their diverse biological activities and roles in corrosion inhibition. For instance, studies on 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, a triazole compound, have shown its synthesis to be energetically favorable at room temperature. Spectral analyses using density functional theory (DFT), FT-IR, UV-visible, and NMR spectroscopy highlight the compound's potential in biological applications, particularly as a cyclin-dependent kinase 5 enzyme inhibitor, indicating the broader relevance of triazole derivatives in medicinal chemistry (Srivastava et al., 2016).

Corrosion Inhibition

Another study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) emphasizes the role of triazole derivatives as corrosion inhibitors for metals. AMTT demonstrated significant corrosion inhibition efficiency for copper in saline environments, showcasing triazole compounds' potential in protecting metal surfaces from corrosion, which is vital for industrial applications (Chauhan et al., 2019).

Antimicrobial and Antibacterial Activity

The synthesis of novel N2-hydroxymethyl and N2-aminomethyl derivatives of triazole-thiones has been explored for their antibacterial properties against various bacterial strains. This research highlights the potential of modified triazole compounds in developing new antibacterial agents (Plech et al., 2011). Similarly, the synthesis of 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol derivatives from isonicotinic acid hydrazide and their conversion into triazole-thiols demonstrated significant antimicrobial activities, further confirming the importance of triazole derivatives in developing antimicrobial agents (Bayrak et al., 2009).

Electronic and Photophysical Properties

The electronic and photophysical properties of triazole derivatives, such as 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, have been investigated, revealing their potential in nonlinear optical applications. This study demonstrates the compound's enhanced stability and photoluminescence, making it a candidate for optoelectronic devices (Nadeem et al., 2017).

Safety And Hazards

Information on safety and hazards is crucial for handling and storing the compound. This information can often be found in the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(aminomethyl)-4-cyclopropyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4S.ClH/c7-3-5-8-9-6(11)10(5)4-1-2-4;/h4H,1-3,7H2,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRIQDOGQZLZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=S)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

CAS RN

1258639-59-6
Record name 5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
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5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
5-(aminomethyl)-4-cyclopropyl-4H-1,2,4-triazole-3-thiol hydrochloride

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